molecular formula C30H38O4 B12795319 Lancilactone B CAS No. 218915-16-3

Lancilactone B

Cat. No.: B12795319
CAS No.: 218915-16-3
M. Wt: 462.6 g/mol
InChI Key: MDQSFHBMUTXNSK-WJDWYOEMSA-N
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Description

Lancilactone B is a naturally occurring triterpene lactone isolated from the stems and roots of the plant Kadsura lancilimba. It belongs to the class of organoheterocyclic compounds and is known for its complex molecular structure, which includes a dihydropyranone ring. The compound has garnered significant interest due to its potential biological activities, including anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lancilactone B involves multiple steps, including oxidation, esterification, and cyclization reactions. One of the key steps in its synthesis is the formation of the dihydropyranone ring through a Diels-Alder reaction followed by oxidation and elimination reactions . The synthetic route typically starts with the preparation of a suitable diene and dienophile, which undergo a cycloaddition reaction to form the desired ring structure.

Industrial Production Methods

advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Lancilactone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of Lancilactone B involves its interaction with specific molecular targets and pathways. It is believed to inhibit HIV replication by interfering with viral enzymes and proteins essential for the virus’s life cycle. The compound’s unique structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lancilactone B stands out due to its specific molecular structure, which includes a dihydropyranone ring and multiple stereocenters. This unique arrangement contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

CAS No.

218915-16-3

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

IUPAC Name

(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4,10-tetraen-6-one

InChI

InChI=1S/C30H38O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-10,12,17,19,22-23,25H,11,13-16H2,1-6H3/t19-,22+,23+,25-,29+,30-/m0/s1

InChI Key

MDQSFHBMUTXNSK-WJDWYOEMSA-N

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=C[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC5C(=C4)C=CC(=O)OC5(C)C)C)C

Origin of Product

United States

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